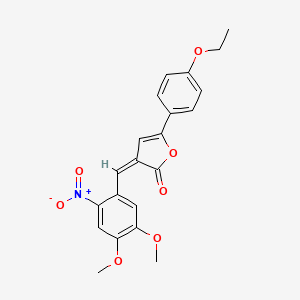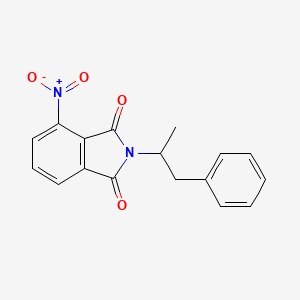
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone, also known as DNF, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DNF has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in laboratory experiments and scientific research.
Mecanismo De Acción
The mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is not fully understood. However, it has been suggested that 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone may exert its biological effects by binding to specific receptors or enzymes in cells. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has also been found to possess antimicrobial activity against various bacterial strains. Additionally, 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to possess anti-inflammatory properties and has been suggested to have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has also been found to have low toxicity and can be used in various biological assays. However, there are also limitations to the use of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in lab experiments. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has poor solubility in water, which can limit its use in certain applications. Additionally, the mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone. One area of research could be to further investigate the mechanism of action of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone and identify its specific targets in cells. Another area of research could be to explore the potential applications of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in drug delivery systems and as a fluorescent probe for imaging studies. Additionally, further studies could be conducted to investigate the potential use of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 4-ethoxyphenylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as acetic anhydride under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone.
Aplicaciones Científicas De Investigación
3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to have potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been found to have potential applications in drug delivery systems and as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
(3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-4-28-16-7-5-13(6-8-16)18-11-15(21(23)29-18)9-14-10-19(26-2)20(27-3)12-17(14)22(24)25/h5-12H,4H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWZVXLMQRDIAM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5199765.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5199774.png)
![8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)

![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5199798.png)
![diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5199812.png)
![ethyl 7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B5199815.png)
![5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5199823.png)
![5-[5-(2-chloro-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5199825.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5199829.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B5199836.png)